molecular formula C14H22ClNO2 B593595 4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) CAS No. 17837-89-7

4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride)

Cat. No.: B593595
CAS No.: 17837-89-7
M. Wt: 271.8
InChI Key: QKYNPRNAJATPQO-UHFFFAOYSA-N
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Description

4’-methoxy-α-Ethylaminovalerophenone (hydrochloride) is an analytical reference standard that is structurally classified as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent to form the corresponding intermediate.

    Amine Addition: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

    Ketone Formation: The resulting product undergoes a ketone formation reaction to yield the final compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used[][1].

Scientific Research Applications

4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) has several scientific research applications:

    Forensic Chemistry: Used as a reference standard for the identification and quantification of cathinones in forensic samples.

    Toxicology: Studied for its toxicological properties and potential effects on biological systems.

    Pharmacology: Investigated for its pharmacological effects and potential therapeutic applications.

    Analytical Chemistry: Utilized in the development and validation of analytical methods for the detection of synthetic cathinones[][1].

Comparison with Similar Compounds

Similar Compounds

    4-methyl-alpha-Ethylaminopentiophenone (hydrochloride): Another cathinone with a methyl group instead of a methoxy group.

    4-fluoro-alpha-Ethylaminovalerophenone (hydrochloride): Contains a fluoro group instead of a methoxy group.

    4’-methoxy-alpha-pyrrolidinopentiophenone:

Properties

IUPAC Name

2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-6-13(15-5-2)14(16)11-7-9-12(17-3)10-8-11;/h7-10,13,15H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYNPRNAJATPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)OC)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344799
Record name 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17837-89-7
Record name 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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